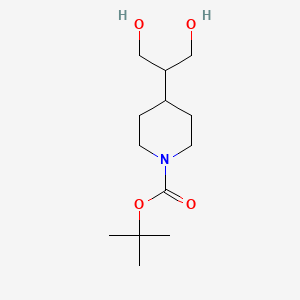

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at the 1-position and a 1,3-dihydroxypropan-2-yl substituent at the 4-position of the piperidine ring.

Properties

IUPAC Name |

tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)14-6-4-10(5-7-14)11(8-15)9-16/h10-11,15-16H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTASEDNJFLTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

-

Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both polar and non-polar intermediates.

-

Base : Triethylamine (TEA) is employed to neutralize HCl generated during esterification, maintaining a pH conducive to nucleophilic acyl substitution.

-

Temperature : Reactions are typically conducted at 0–5°C to minimize hydrolysis of the tert-butyl group, followed by gradual warming to room temperature.

A representative protocol is summarized below:

| Parameter | Specification |

|---|---|

| Starting Material | 4-(1,3-Dihydroxypropan-2-yl)piperidine |

| Electrophile | tert-Butyl chloroformate |

| Solvent | DCM (anhydrous) |

| Base | Triethylamine (2.5 eq) |

| Reaction Time | 4–6 hours |

| Yield | 70–85% |

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of tert-butyl chloroformate, forming a carbamate intermediate. Subsequent proton transfer and elimination of HCl yield the tert-butyl-protected product. The dihydroxypropan-2-yl substituent remains intact due to the mild reaction conditions, avoiding undesired oxidation or elimination.

Alternative Synthetic Approaches

Reductive Amination Pathways

Patent literature describes reductive amination of ketone intermediates with sodium borohydride (NaBH4) to introduce hydroxyl groups. For this compound, a hypothetical route might involve:

-

Condensation of 4-ketopiperidine with glyceraldehyde.

-

Reduction of the imine intermediate using NaBH4.

-

tert-Butyl esterification.

This method could bypass the need for pre-functionalized piperidine but may require stringent control over stereochemistry.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using gradients of ethyl acetate in hexanes (e.g., 20–50% v/v). For example, reports isolating tert-butyl piperidine derivatives with >95% purity using hexanes:EtOAc (9:1).

Recrystallization

Recrystallization from ethanol or ethanol/chloroform mixtures is effective for removing unreacted starting materials. achieved >90% purity for similar piperidine derivatives using hot ethanol.

Analytical Data

-

NMR Spectroscopy :

-

Mass Spectrometry :

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Conventional Esterification | High reproducibility | Requires anhydrous conditions | 70–85 |

| Click Chemistry | Modular functionalization | Multi-step, costly catalysts | ~60* |

| Reductive Amination | Avoids pre-functionalized intermediates | Stereochemical challenges | 50–65* |

*Estimated based on analogous reactions.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) shares the tert-butyl carbamate core but features a hydrophobic 4-methylpentyl chain at the 4-position. Key distinctions include:

- Synthetic Efficiency : Synthesized via a one-step Boc-protection reaction with 86% yield using di-tert-butyl carbonate and Et₃N in dioxane/water .

- Spectral Data : ¹H NMR shows distinct signals for the methylpentyl chain (δ 0.88–1.40 ppm, multiplet) and piperidine protons (δ 3.80–4.10 ppm), differing from the hydrophilic 1,3-dihydroxypropan-2-yl group in the target compound .

Aromatic and Heterocyclic Derivatives

In contrast, tert-butyl 4-(phenylamino)piperidine-1-carboxylate is regulated under U.S. drug enforcement laws due to its structural similarity to controlled substances, highlighting regulatory risks absent in the target compound .

A heterocyclic derivative, tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate (C₂₅H₃₁N₇O₄), demonstrates the functional diversity of piperidine-carboxylates. Elemental analysis (obs: C, 60.34%; H, 6.53%; N, 19.67%) aligns closely with theoretical values, indicating high purity, a critical parameter for pharmaceutical intermediates .

Halogenated Derivatives

Brominated and fluorinated analogues, such as tert-butyl 4-[bromo(fluoro)methylidene]piperidine-1-carboxylate (C₁₁H₁₇BrFNO₂, MW 294.17), exhibit higher molecular weights and reactivity due to halogen substituents. These compounds are often intermediates in cross-coupling reactions, contrasting with the hydroxyl-rich target compound, which may prioritize solubility and hydrogen-bonding interactions .

Hydroxy-Substituted Analogues

Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (C₁₃H₂₅NO₃, similarity score 1.00 to the target compound) and tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (similarity 0.98) highlight the impact of hydroxyl group placement. The 1,3-dihydroxypropan-2-yl group in the target compound may enhance chelation or binding affinity compared to single-hydroxyethyl derivatives .

Data Tables

Table 2: Elemental Analysis of a Heterocyclic Derivative

| Parameter | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 60.84 | 60.34 |

| H | 6.33 | 6.53 |

| N | 19.87 | 19.67 |

| O | 12.97 | 12.57 |

Research Findings and Discussion

- Synthetic Accessibility : Alkyl-substituted derivatives (e.g., 3b) are synthesized efficiently (86% yield), whereas halogenated or heterocyclic analogues require multi-step protocols, as seen in benzimidazolone derivatives (81% yield in initial steps) .

- Safety and Regulation: Aromatic derivatives like the 4-methylphenyl compound pose low acute hazards, while phenylamino analogues face regulatory restrictions, emphasizing the need for due diligence in structural design .

Biological Activity

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate (CAS No. 1257294-03-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHN\O

- Molecular Weight : 215.29 g/mol

- InChI Key : CTEDVGRUGMPBHE-UHFFFAOYSA-N

The structure features a piperidine ring substituted with a tert-butyl group and a 1,3-dihydroxypropan-2-yl moiety, which may influence its biological interactions.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Inhibition of Enzymatic Activity : Piperidine derivatives have been studied for their ability to inhibit enzymes such as isoprenyltransferase (MenA) from Mycobacterium tuberculosis, which is crucial for bacterial survival .

- Anti-inflammatory Properties : Compounds related to this structure have shown potential in modulating inflammatory pathways, particularly through inhibition of the NLRP3 inflammasome, which plays a significant role in the release of pro-inflammatory cytokines like IL-1β .

In Vitro Pharmacological Screening

A series of studies have examined the pharmacological profiles of piperidine derivatives:

- Inflammatory Response Modulation : In vitro tests demonstrated that certain piperidine derivatives could significantly reduce IL-1β release in LPS/ATP-stimulated human macrophages. For instance, compounds with structural modifications similar to this compound showed concentration-dependent inhibition of pyroptotic cell death .

- Enzyme Inhibition : A study focusing on the inhibition of MenA revealed that specific piperidine derivatives could effectively inhibit this enzyme's activity, suggesting potential applications in treating tuberculosis .

Case Studies

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| 1 | This compound | NLRP3 Inhibition | Reduced IL-1β release by up to 35% at 50 µM concentration |

| 2 | Similar Piperidine Derivatives | Enzyme Inhibition | Effective against MenA with IC50 values in low micromolar range |

Q & A

[Basic] What synthetic methodologies are commonly employed for preparing tert-butyl piperidine carboxylate derivatives, and how are reaction conditions optimized?

Answer:

The synthesis of tert-butyl piperidine carboxylate derivatives typically involves multi-step reactions, including coupling, oxidation, and protection/deprotection strategies. Key considerations include:

- Coupling reactions : DMAP and triethylamine in dichloromethane at 0–20°C are used to optimize yields while minimizing side products .

- Oxidation steps : OXONE in aqueous conditions requires gradual reagent addition and pH monitoring to ensure selectivity .

- Cyclization : Piperidine intermediates may react with thiocyanate derivatives under catalytic conditions to form heterocyclic moieties .

Optimization Table:

[Basic] What analytical techniques are recommended for structural elucidation of tert-butyl piperidine carboxylate derivatives?

Answer:

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving complex stereochemistry .

- NMR spectroscopy : H/C NMR identifies functional groups (e.g., tert-butyl at δ ~1.4 ppm) and confirms regioselectivity.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Example Workflow:

Crystallization : Grow single crystals in a solvent system (e.g., ethanol/water).

Data collection : Use synchrotron radiation for high-resolution diffraction .

Cross-validation : Compare NMR and MS data with crystallographic results to resolve ambiguities.

[Advanced] How should researchers address discrepancies between spectroscopic data and computational modeling predictions?

Answer:

Discrepancies often arise from dynamic effects (e.g., solvent interactions) or conformational flexibility. Methodological steps include:

Re-evaluate sample purity : Impurities (e.g., diastereomers) may skew NMR/MS data.

Adjust computational models : Incorporate solvent effects (e.g., COSMO-RS) or torsional energy barriers in DFT calculations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.